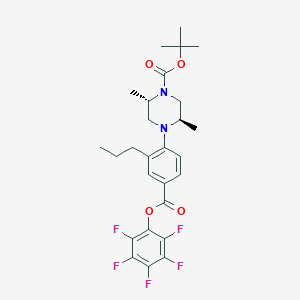
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of Substituents: The tert-butyl, dimethyl, and perfluorophenoxycarbonyl groups are introduced through various substitution reactions, often involving reagents like tert-butyl chloride, dimethyl sulfate, and perfluorophenyl chloroformate.
Final Coupling: The final product is obtained through coupling reactions, which may involve catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5R)-2-[(4-aminophenyl)methyl]-5-®-[(tert-butyldimethylsilyl)oxymethyl]pyrrolidine-1-carboxylate
- Substituted Imidazoles
Uniqueness
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H31F5N2O4 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-2,5-dimethyl-4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonyl-2-propylphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H31F5N2O4/c1-7-8-16-11-17(25(35)37-24-22(31)20(29)19(28)21(30)23(24)32)9-10-18(16)33-12-15(3)34(13-14(33)2)26(36)38-27(4,5)6/h9-11,14-15H,7-8,12-13H2,1-6H3/t14-,15+/m1/s1 |
InChI Key |
CUHNFHKVOBTVCD-CABCVRRESA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3C[C@@H](N(C[C@H]3C)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3CC(N(CC3C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















